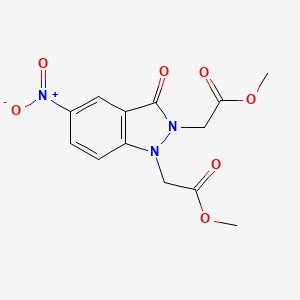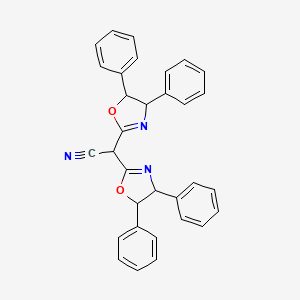
2,2-Bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its two oxazoline rings, each substituted with phenyl groups, and a central acetonitrile group. The compound’s chirality and structural features make it a valuable ligand in enantioselective catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of diphenylacetonitrile with chiral oxazoline derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylacetonitrile, followed by the addition of the oxazoline derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to oxazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxazoline N-oxides, oxazolidines, and substituted phenyl derivatives. These products can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in enantioselective catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to form stable complexes with metal ions. The oxazoline nitrogen atoms coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. This coordination enhances the reactivity and selectivity of the catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
- 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]
- 2,2′-Methylenebis[(4S)-4-phenyl-2-oxazoline]
- 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]
Uniqueness
Compared to similar compounds, 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of the acetonitrile group. This structural feature enhances its ability to form highly selective and stable complexes with metal ions, making it particularly effective in enantioselective catalysis .
Propriétés
Formule moléculaire |
C32H25N3O2 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
2,2-bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,26-30H |
Clé InChI |
SUCOBNJNRDBMCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(=N2)C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


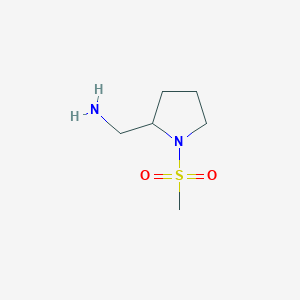
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)

![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
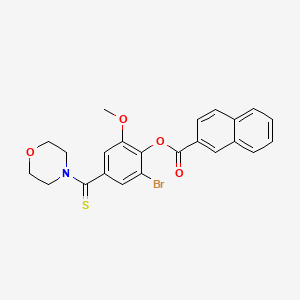
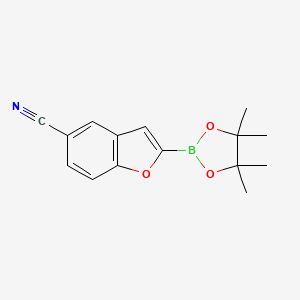
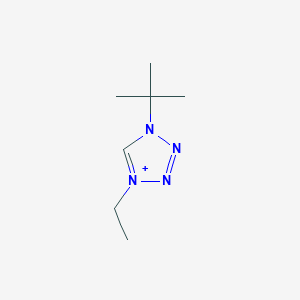

![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
